5-Fluorosalicylaldoxime

Overview

Description

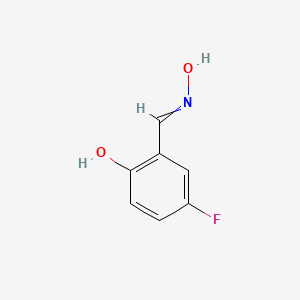

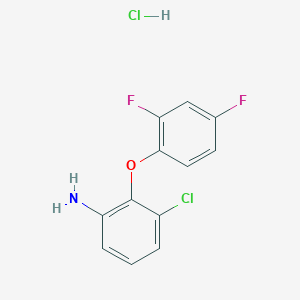

5-Fluorosalicylaldoxime (5-FSA) is an organic compound belonging to the class of aldoximes. It is a versatile compound that is used for a variety of purposes in scientific research and in industrial applications. 5-FSA is a colorless liquid with a molecular weight of 151.09 g/mol. It is soluble in polar solvents, such as water, methanol and ethanol, and is insoluble in non-polar solvents, such as hexane and petroleum ether.

Scientific Research Applications

Cancer Treatment Monitoring

5-Fluorosalicylaldoxime: has been instrumental in the development of assays for monitoring the levels of anticancer drugs in the bloodstream. For instance, it plays a crucial role in the ultrasensitive detection of the anticancer drug 5-Fluorouracil (5-FU) in blood samples . This is achieved through a Surface-Enhanced Raman Scattering (SERS)-Based Lateral Flow Immunochromatographic Assay, which allows for rapid and specific quantification of 5-FU, aiding in the optimization of therapy efficiency and reduction of side effects.

Saliva Analysis for Chemotherapy Efficacy

The compound’s derivatives are used in the analysis of saliva to measure concentrations of 5-FU, providing insights into the metabolism of the drug in chemotherapy patients . This non-invasive method can significantly improve patient comfort and provide real-time data to adjust dosages for better treatment outcomes.

Non-Coding RNA Impact on Drug Resistance

Research has shown that non-coding RNAs can affect the response of cells to 5-FU, with 5-Fluorosalicylaldoxime being a key component in studying these effects . Understanding the regulatory mechanisms driving resistance to chemotherapeutic agents like 5-FU is vital for developing more effective cancer treatments.

Chemical Synthesis

4-fluoro-2-(hydroxyiminomethyl)phenol: is utilized in chemical synthesis as a precursor or intermediate. Its unique structure allows for the creation of various chemical compounds, which can be further used in pharmaceuticals, agrochemicals, and material sciences .

properties

IUPAC Name |

4-fluoro-2-(hydroxyiminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBFIKDJEJSBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine](/img/structure/B1451098.png)

![(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride](/img/structure/B1451105.png)

![N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1451114.png)

![N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide](/img/structure/B1451115.png)

![4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1451119.png)

![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride](/img/structure/B1451120.png)